3-Imidazol-1-ylmethyl-benzoic acid methyl ester
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Overview
Description
3-Imidazol-1-ylmethyl-benzoic acid methyl ester is a chemical compound that features an imidazole ring attached to a benzoic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazol-1-ylmethyl-benzoic acid methyl ester typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid methyl ester. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the one-pot synthesis of trisubstituted imidazoles using internal alkynes, iodine, and dimethyl sulphoxide, followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-ylmethyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the ester group would produce the corresponding alcohol.
Scientific Research Applications
3-Imidazol-1-ylmethyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Imidazol-1-ylmethyl-benzoic acid methyl ester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can participate in hydrogen bonding, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure.
Benzimidazole: Contains a fused benzene and imidazole ring.
Histidine: An amino acid with an imidazole side chain.
Uniqueness
3-Imidazol-1-ylmethyl-benzoic acid methyl ester is unique due to the presence of both an imidazole ring and a benzoic acid methyl ester moiety.
Properties
IUPAC Name |
methyl 3-(imidazol-1-ylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-4-2-3-10(7-11)8-14-6-5-13-9-14/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEPXRBQZCQVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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